benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Description
Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate (Compound ID: Y044-1098) is a pyridazinone derivative with a molecular formula of C₂₀H₁₇FN₂O₄ and a molecular weight of 368.34. Its structure features a pyridazinone core substituted at position 3 with a 4-fluoro-2-methoxyphenyl group and at position 1 with a benzyl ester-linked acetate moiety. Key physicochemical properties include a logP of 3.39, indicating moderate lipophilicity, and a polar surface area of 56.712 Ų, suggesting moderate solubility . The compound is achiral, simplifying synthesis and purification processes. Its design likely targets enzyme inhibition or receptor modulation, common applications for pyridazinone derivatives .
Properties
Molecular Formula |
C20H17FN2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
benzyl 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate |
InChI |
InChI=1S/C20H17FN2O4/c1-26-18-11-15(21)7-8-16(18)17-9-10-19(24)23(22-17)12-20(25)27-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 |
InChI Key |
KLHQFOVIEBHLBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluoro-Substituted Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated aromatic compounds.
Attachment of the Benzyl Group: This can be done through nucleophilic substitution reactions where benzyl halides react with the intermediate compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, fluorinated aromatic compounds for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Benzyloxy Pyridazine Derivatives (5a-c)
These compounds (e.g., 5a: 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) share the pyridazinone core but differ in substituents. Key comparisons:
Ethyl Ester Analogues
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate () and related compounds highlight the impact of ester choice and substituent positioning:
- Substituent Effects : The 4-fluoro-2-methoxyphenyl group in the main compound may offer superior electronic effects (electron-withdrawing F and electron-donating MeO) compared to 2-chlorobenzyl or methyl groups in analogues, influencing target binding .
Functional Group Modifications
Thio- and Acetamide Derivatives ()
Compounds like 6a (ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate) and 8a (N-(4-bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide) demonstrate:
- Thioether vs.
- Amide vs. Ester : 8a replaces the ester with an amide, improving stability but reducing bioavailability due to higher polarity .
Positional Isomerism and Substitution Patterns
Methyl [3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate ()
This positional isomer swaps the fluoro and methoxy groups (2-fluoro-4-MeO vs. 4-fluoro-2-MeO in the main compound). Key differences:
- Electronic Effects : The 2-fluoro group may sterically hinder rotation, altering conformational flexibility and binding affinity .
- logP : Estimated logP ~3.2 (slightly lower than main compound’s 3.39) due to altered substituent positioning .
Structure-Activity Relationships (SAR)
- Pyridazinone Core: Essential for hydrogen bonding via carbonyl oxygen .
- Benzyl Ester : Balances lipophilicity and stability better than ethyl esters () or acids () .
- 4-Fluoro-2-MeO-Phenyl: Optimizes electronic and steric effects for target interaction, outperforming nitro () or cyano () substituents in selectivity .
Biological Activity
Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyridazinone core substituted with a fluoro-methoxyphenyl group and an acetate moiety. Its molecular formula is with a molecular weight of 411.4 g/mol. The structure is essential for its interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : It could influence signaling pathways related to cell proliferation and apoptosis.
- Interaction with Receptors : Potential binding to certain receptors may lead to altered cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly in hepatocellular carcinoma (HCC) models. The compound has demonstrated the ability to suppress cell viability and inhibit metastasis.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | Concentration (μM) | IC50 Value (μM) | Mechanism |
|---|---|---|---|---|
| A | Huh7 | 0, 5, 10, 20, 40, 80 | 38.15 (48h) | Inhibition of integrin α7 |
| B | PLC/PRF/5 | Non-cytotoxic doses | Not specified | Downregulation of p53 |
In vitro studies have shown that treatment with non-cytotoxic concentrations significantly inhibits the motility and migration of Huh7 cells, suggesting that the compound may interfere with epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.
Neuroprotective Effects
Preliminary research indicates that derivatives related to this compound could exhibit neuroprotective effects by inhibiting butyrylcholinesterase, an enzyme linked to neurodegenerative diseases.
Case Studies
- Study on HCC Cells : A study published in PMC reported that this compound reduced the expression of integrin α7 and inhibited downstream signaling pathways associated with metastasis in HCC cells with mutated p53 genes .
- Neuroprotective Evaluation : Another investigation focused on the neuroprotective properties derived from similar compounds showed promising results in reducing cholinesterase activity, indicating potential applications in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
